REACTION_CXSMILES
|
[C:1]([N:8]1[CH:12]=[CH:11][N:10]=[CH:9]1)([N:3]1[CH:7]=[CH:6]N=[CH:4]1)=[O:2].C(N(C(C)C)CC)(C)C.O1CCCC1.Cl.Cl.N1CC[CH:32]([N:35]2[C:43]3[C:38](=[N:39][CH:40]=[CH:41][CH:42]=3)[NH:37][C:36]2=[O:44])[CH2:31]C1>C(#N)C>[N:8]1([C:1]([N:3]2[CH2:4][CH2:31][CH:32]([N:35]3[C:43]4[C:38](=[N:39][CH:40]=[CH:41][CH:42]=4)[NH:37][C:36]3=[O:44])[CH2:6][CH2:7]2)=[O:2])[CH:12]=[CH:11][N:10]=[CH:9]1 |f:3.4.5|
|
Name
|
|
Quantity
|
8.59 g
|
Type
|
reactant
|
Smiles
|
C(=O)(N1C=NC=C1)N1C=NC=C1
|
Name
|
|
Quantity
|
12.6 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
1-(piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one dihydrochloride
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
Cl.Cl.N1CCC(CC1)N1C(NC2=NC=CC=C21)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To a round bottom flask was added
|
Type
|
CUSTOM
|
Details
|
upon reaction completion
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
N1(C=NC=C1)C(=O)N1CCC(CC1)N1C(NC2=NC=CC=C21)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.19 g | |
YIELD: PERCENTYIELD | 85.9% | |
YIELD: CALCULATEDPERCENTYIELD | 85.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |